molecular formula C8H5NO3 B1333644 Benzo[d]isoxazole-3-carboxylic Acid CAS No. 28691-47-6

Benzo[d]isoxazole-3-carboxylic Acid

Cat. No. B1333644
CAS RN: 28691-47-6
M. Wt: 163.13 g/mol
InChI Key: VPYXATIIMHQAPR-UHFFFAOYSA-N
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Description

Benzo[d]isoxazole-3-carboxylic acid is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of a benzo[d]isoxazole ring system, which is a fused bicyclic structure consisting of a benzene ring and an isoxazole ring. The carboxylic acid functional group attached to this system provides a site for further chemical modification and contributes to the compound's reactivity.

Synthesis Analysis

The synthesis of benzo[d]isoxazole derivatives has been explored through different synthetic routes. One approach involves gold-catalyzed cycloaddition reactions with ynamides, leading to the formation of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines . Another method includes the use of Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds to produce benzo[a]carbazoles, which share a similar bicyclic structure to benzo[d]isoxazoles .

Molecular Structure Analysis

The molecular structure of benzo[d]isoxazole-3-carboxylic acid derivatives can be elucidated through various spectroscopic techniques and crystallography. For instance, the crystal structure of related compounds, such as 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, reveals the dihedral angle between the benzene and isoxazole rings, as well as the planarity of the carboxylic acid group with respect to the isoxazole ring .

Chemical Reactions Analysis

Benzo[d]isoxazole-3-carboxylic acid and its derivatives participate in a variety of chemical reactions. These include cycloaddition reactions, as mentioned earlier, and also intramolecular cyclization reactions, such as the Buchwald–Hartwig cyclization to form indazole carboxamides . The presence of the carboxylic acid group allows for further functionalization through reactions such as esterification and amidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isoxazole-3-carboxylic acid derivatives are influenced by their molecular structure. The carboxylic acid group contributes to the acidity and solubility in polar solvents. The aromatic system may contribute to the compound's UV absorption properties, and the presence of substituents can affect the melting point, boiling point, and stability of the compound. The crystal structure analysis provides insight into the solid-state properties, such as hydrogen bonding patterns and molecular packing .

Scientific Research Applications

Cycloaddition Reactions

Benzo[d]isoxazoles, including Benzo[d]isoxazole-3-carboxylic Acid, are used in gold-catalyzed cycloaddition reactions. These reactions enable the concise and chemoselective synthesis of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines, demonstrating the chemical versatility of Benzo[d]isoxazoles (Xu, Zhao, Li, & Liu, 2018).

Reactivity of Ester Groups

The reactivity of ester groups in Benzo[d]isoxazole-3-carboxylic Acid and related compounds has been explored. Research has shown a facile preparation of 3-acyl-substituted isoxazolines and benzisoxazoles from corresponding 3-carboxylate esters. This process is significant for the generation of 3-acyl heterocycles, highlighting the potential for diversifying chemical structures using Benzo[d]isoxazole-3-carboxylic Acid derivatives (Murai, Miyazaki, & Fujioka, 2012).

Microwave-Assisted Synthesis

Benzo[d]isoxazole-3-carboxylic Acid is involved in microwave-assisted synthesis processes. For instance, microwave-assisted 1,3-dipolar cycloaddition involving furanyl and benzyl oximes and several methyl acrylates efficiently yields isoxazoline derivatives. These derivatives show potential significance in biological fields like stem cell research (Denton, Urquilla, Merrer, & Sumner, 2021).

Synthesis of Novel Compounds

Benzo[d]isoxazole-3-carboxylic Acid is fundamental in the synthesis of novel compounds with potential biological activities. For example, the synthesis of novel N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles has been reported. These compounds exhibited notable anti-bacterial activity against certain bacteria, though their anti-asthmatic and anti-diabetic effects were less promising (Vaidya, Kumar, Kumar, Bhise, & Mashelkar, 2007).

Structural Analysis

Benzo[d]isoxazole-3-carboxylic Acid and its derivatives have been studied for their structural properties. For instance, the crystal and molecular structure of certain compounds with isoxazole rings have been determined, aiding in the understanding of their physical and chemical properties (Chandra, Raghu, Srikantamurthy, Umesha, Palani, & Mahendra, 2013).

Inhibition of D-Amino

Acid OxidaseBenzo[d]isoxazol-3-ol derivatives, closely related to Benzo[d]isoxazole-3-carboxylic Acid, have been synthesized and evaluated as inhibitors of D-amino acid oxidase (DAAO). These inhibitors, including 5-chloro-benzo[d]isoxazol-3-ol, have shown potent inhibition of DAAO, demonstrating the potential therapeutic applications of these compounds in enhancing the levels of D-amino acids in biological systems (Ferraris, Duvall, Ko, Thomas, Rojas, Majer, Hashimoto, & Tsukamoto, 2008).

Cascade Carboxylative Annulation

Benzo[d]isoxazole-3-carboxylic Acid derivatives have been utilized in novel Pd(II)-mediated cascade carboxylative annulation processes. This method involves the formation of new bonds in a single step, demonstrating the compound's utility in complex chemical transformations and the synthesis of novel organic compounds (Liao, Smith, Fathi, & Yang, 2005).

Antidepressant Drug Structure

The structure of antidepressant drugs incorporating Benzo[d]isoxazole-3-carboxylic Acid derivatives has been analyzed. For example, the crystal and molecular structure of isocarboxazid, which includes an isoxazole ring, has been determined, contributing to the understanding of the drug's pharmacological properties (İde, Topacli, & Bayari, 1996).

Antispermatogenic Agents

Research has explored the synthesis of compounds like 1-halobenzyl-1H-indazole-3-carboxylic acids, which are structurally related to Benzo[d]isoxazole-3-carboxylic Acid. These compounds have shown significant antispermatogenic activity, indicating potential applications in reproductive health and contraception (Corsi & Palazzo, 1976).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies for the synthesis of isoxazoles . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .

properties

IUPAC Name

1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYXATIIMHQAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370727
Record name Benzo[d]isoxazole-3-carboxylic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]isoxazole-3-carboxylic Acid

CAS RN

28691-47-6
Record name 1,2-Benzisoxazole-3-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[d]isoxazole-3-carboxylic Acid
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URL https://comptox.epa.gov/dashboard/DTXSID70370727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzoxazole-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

To ethyl benzo(d)isoxazole-3-carboxylate (2.0 g, 10.5 mmol) was added 50 ml of 70% H2SO4. The mixture was heated at 80° C. for 4 hours. The reaction mixture was poured in ice, followed by extraction with ether. The extract was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, whereby benzo(d)isoxazole-3-carboxylic acid (980 mg, 57%) was obtained as a colorless solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

8.6 g of 3B was mixed with 175 ml of 70% sulfuric acid and the mixture was heated at 80° C. for 4 hours. The mixture was cooled, 200 ml of cold water was added, the mixture was extracted with ether, and the extract was dried (Na2SO4) and stripped of solvent. The residue was triturated with pentane, and the solid was collected and dried to give 3-benzisoxazolecarboxylic acid (3C), as a white solid, m.p.: 132°-134° C. (with decomposition).
Name
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[d]isoxazole-3-carboxylic Acid
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Citations

For This Compound
2
Citations
Z Xue, H Li, W Xie, Y Xu, L Zhou… - ACS Medicinal Chemistry …, 2022 - ACS Publications
Hypoxia-inducible factor, also known as HIF, is a transcriptional factor universally found in mammalian cells. HIF-1 is one of the HIF-families and acts as a heterodimer consisting of α …
Number of citations: 3 pubs.acs.org
CL Cioffi, B Racz, A Varadi, EE Freeman… - Journal of medicinal …, 2019 - ACS Publications
Retinol-binding protein 4 (RBP4) serves as a transporter for all-trans-retinol (1) in the blood, and it has been proposed to act as an adipokine. Elevated plasma levels of the protein have …
Number of citations: 21 pubs.acs.org

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